1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry. It features a triazole ring substituted with difluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole typically involves the introduction of difluoromethyl and iodine groups onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluoromethylation reagents. This process can be achieved through various synthetic routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . Industrial production methods often involve the use of transition metal catalysts to facilitate the difluoromethylation reaction under controlled conditions .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the iodine group, potentially leading to the formation of different triazole derivatives.
Substitution: The iodine group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. The iodine group can participate in various chemical reactions, further modulating the compound’s activity . The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-5-iodo-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-5-iodo-1H-1,2,3-triazole: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in chemical reactivity and biological activity.
1-(Difluoromethyl)-5-bromo-1H-1,2,3-triazole:
Eigenschaften
Molekularformel |
C3H2F2IN3 |
---|---|
Molekulargewicht |
244.97 g/mol |
IUPAC-Name |
1-(difluoromethyl)-5-iodotriazole |
InChI |
InChI=1S/C3H2F2IN3/c4-3(5)9-2(6)1-7-8-9/h1,3H |
InChI-Schlüssel |
LYEGBNDAPZVYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=N1)C(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.